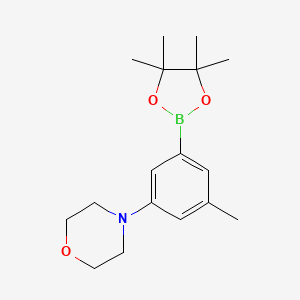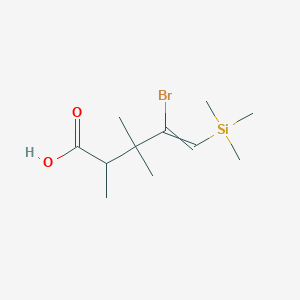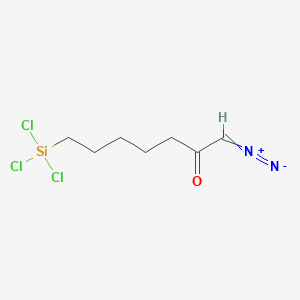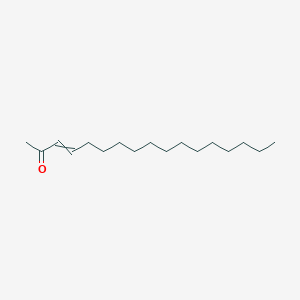
4-(3-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenyl)morpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenyl)morpholine: is an organic compound that features a morpholine ring attached to a phenyl group, which is further substituted with a methyl group and a dioxaborolane moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(3-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenyl)morpholine typically involves the following steps:
Borylation Reaction: The introduction of the dioxaborolane group can be achieved through a borylation reaction. This involves the reaction of an aryl halide with bis(pinacolato)diboron in the presence of a palladium catalyst.
Coupling Reaction: The phenyl group can be coupled with the morpholine ring using a Suzuki-Miyaura coupling reaction. This reaction typically requires a palladium catalyst and a base such as potassium carbonate in an organic solvent like toluene or ethanol.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the morpholine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the phenyl ring or the morpholine ring, depending on the reagents used.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Halogenation can be achieved using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: N-oxides of the morpholine ring.
Reduction: Reduced forms of the phenyl or morpholine rings.
Substitution: Halogenated derivatives of the phenyl ring.
Scientific Research Applications
Chemistry:
Catalysis: The compound can be used as a ligand in transition metal-catalyzed reactions, enhancing the reactivity and selectivity of the catalysts.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, particularly in the formation of carbon-carbon and carbon-heteroatom bonds.
Biology and Medicine:
Drug Development: The compound’s structural features make it a candidate for the development of pharmaceuticals, particularly those targeting neurological disorders due to the presence of the morpholine ring.
Biological Probes: It can be used as a probe in biological studies to investigate enzyme activities and receptor-ligand interactions.
Industry:
Material Science: The compound can be incorporated into polymers and materials to enhance their properties, such as thermal stability and mechanical strength.
Agriculture: It may be used in the development of agrochemicals, including pesticides and herbicides.
Mechanism of Action
The mechanism by which 4-(3-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenyl)morpholine exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The morpholine ring can interact with biological macromolecules, potentially inhibiting or modulating their activity. The dioxaborolane moiety can participate in reversible covalent bonding with nucleophilic sites in proteins, affecting their function.
Comparison with Similar Compounds
- 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
- 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
- 1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole
Uniqueness:
- Structural Features: The presence of both a morpholine ring and a dioxaborolane moiety in 4-(3-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenyl)morpholine makes it unique compared to other similar compounds.
- Reactivity: The combination of these functional groups provides a unique reactivity profile, allowing for diverse chemical transformations and applications.
Properties
CAS No. |
651014-89-0 |
|---|---|
Molecular Formula |
C17H26BNO3 |
Molecular Weight |
303.2 g/mol |
IUPAC Name |
4-[3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]morpholine |
InChI |
InChI=1S/C17H26BNO3/c1-13-10-14(18-21-16(2,3)17(4,5)22-18)12-15(11-13)19-6-8-20-9-7-19/h10-12H,6-9H2,1-5H3 |
InChI Key |
CKDBMOOSMGGNAX-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)N3CCOCC3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Acetamide,2-[[[(4-amino-1,2,5-oxadiazol-3-YL)iminomethyl]amino]oxy]-](/img/structure/B12588566.png)


![2-[4-(Heptadecafluorooctyl)phenoxy]ethyl prop-2-enoate](/img/structure/B12588582.png)
![2-(2-{2-[4-(Octyloxy)phenoxy]ethoxy}ethoxy)ethane-1-thiol](/img/structure/B12588590.png)




![4-[(E)-Phenyldiazenyl]phenyl 4-iodobenzoate](/img/structure/B12588608.png)
![2,2'-(But-2-ene-1,4-diyl)bis[6-(pyrimidin-2-yl)-1H-benzimidazole]](/img/structure/B12588613.png)
![1-[(1R)-1-Methoxyethyl]-4-(trifluoromethyl)benzene](/img/structure/B12588625.png)
![N-[(2Z,4E)-1-Anilino-1-oxo-2,4-hexadien-2-yl]benzamide](/img/structure/B12588631.png)

